molecular formula C14H17N5O3S2 B2452892 (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine CAS No. 326910-30-9

(Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine

Cat. No.: B2452892
CAS No.: 326910-30-9
M. Wt: 367.44
InChI Key: UENNGTYFZARHTJ-QAVXEVKCSA-N
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Description

(Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine typically involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The reaction conditions often require refluxing the mixture to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the hydrazono group, converting it to an amine.

    Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has shown potential in biological applications, particularly in medicinal chemistry. It has been evaluated for its anticancer activity against various cancer cell lines . The presence of the morpholinosulfonyl group is believed to enhance its biological activity.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine apart is the presence of the morpholinosulfonyl group, which enhances its solubility and biological activity. This makes it a promising candidate for further research and development in various fields.

Properties

IUPAC Name

4-methyl-5-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S2/c1-10-13(23-14(15)16-10)18-17-11-3-2-4-12(9-11)24(20,21)19-5-7-22-8-6-19/h2-4,9H,5-8H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHOXFPRABXWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)N=NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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